

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate molecular structure and geometry

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Compound of Interest

Compound Name: Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

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An In-depth Technical Guide to the Molecular Structure, Geometry, and Reactivity of **Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a cornerstone reagent in modern organic and medicinal chemistry, prized for its unique electronic properties and reactivity. As a highly electron-deficient heteroaromatic azadiene, its utility in inverse electron demand Diels-Alder (iEDDA) reactions has made it indispensable for the synthesis of complex nitrogen-containing heterocycles and for the advancement of bioconjugation chemistry, a field critical to targeted drug delivery and diagnostics.^{[1][2]} This guide provides a detailed examination of the molecule's synthesis, molecular structure, and geometry, explaining how these fundamental characteristics dictate its powerful reactivity and broad applicability.

Synthesis and Characterization

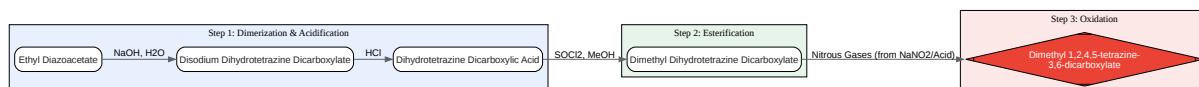
The preparation of **Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate** is a well-documented, multi-step process that begins with the dimerization of an accessible precursor and culminates in an oxidation step to form the aromatic tetrazine ring.^[3] The most reliable and detailed methods are derived from established literature, ensuring reproducibility.^[4]

Synthetic Workflow

The synthesis proceeds through three principal stages:

- Formation of the Dihydrotetrazine Salt: Dimerization of ethyl diazoacetate under basic conditions.[3]
- Esterification: Conversion of the resulting dicarboxylic acid to its dimethyl ester in the dihydro form.[5]
- Oxidation: Dehydrogenation of the dihydro-tetrazine ring to yield the final aromatic product. [4]

This workflow is visualized in the diagram below.



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Caption: Synthetic pathway for **Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate**.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is adapted from the robust procedure published in *Organic Syntheses*, which provides a reliable method for obtaining the target compound.[4]

Step A: Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic Acid

- Prepare a solution of sodium hydroxide in water in a three-necked flask equipped with an overhead stirrer and an addition funnel.

- Add ethyl diazoacetate dropwise to the stirred NaOH solution, maintaining the reaction temperature between 60°C and 80°C.
- After cooling, pour the resulting slurry into ethanol to precipitate the disodium salt. Filter and wash the salt.
- Re-slurry the disodium salt in ice/water and cool the mixture in an ice/salt bath.
- Add concentrated hydrochloric acid dropwise with vigorous stirring.
- Collect the resulting yellow precipitate of dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid by filtration and wash with ether.

Step B: Dimethyl Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

- Prepare a solution of thionyl chloride in methanol at -30°C.
- Add the dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid from Step A in portions to the cold thionyl chloride-methanol solution.
- Allow the mixture to warm to room temperature and then heat gently to 35-40°C for 2 hours.
- Cool the reaction to -30°C and collect the precipitated product by filtration.

Step C: **Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate** (Oxidation)

- Slurry the dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate from Step B in dichloromethane and cool in an ice bath.
- Bubble a stream of nitrous gases (generated from the reaction of sodium nitrite with an acid) into the stirred mixture for approximately 15 minutes. The color will change from orange to a characteristic bright red.
- Continue stirring for 1.5 hours as the mixture warms to room temperature.
- Remove the solvent and excess gases under reduced pressure to afford the final product as a bright red, crystalline solid.[4]

Physicochemical and Spectroscopic Data

The identity and purity of **Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate** are confirmed through its distinct physical and spectroscopic properties.

Property	Value	Source
Molecular Formula	C ₆ H ₆ N ₄ O ₄	[6]
Molecular Weight	198.14 g/mol	[6]
Appearance	Bright red crystalline solid	[4]
Melting Point	173–175 °C	[4]
CAS Number	2166-14-5	[6]
¹ H NMR (CDCl ₃ , δ)	3.92 (s, 6H)	[4]
IR (KBr, v _{max})	~1740, 1720 cm ⁻¹ (C=O stretch)	[4]

Molecular Structure and Geometry

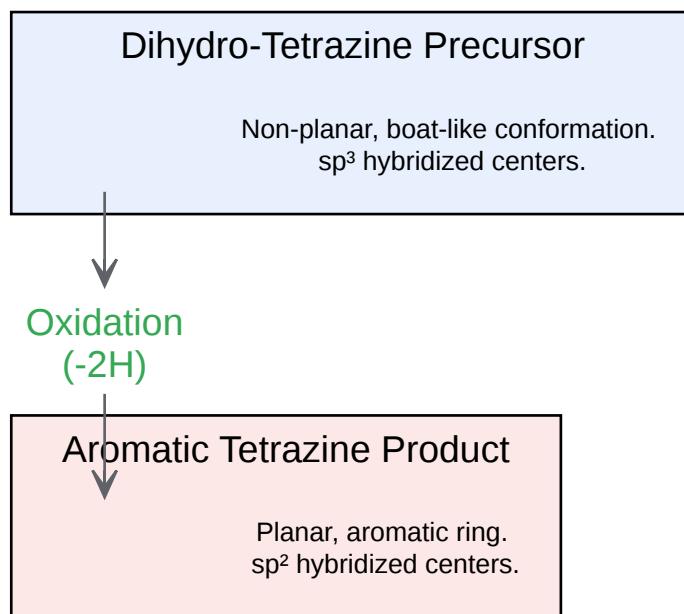
The geometry of the 1,2,4,5-tetrazine ring is the defining feature responsible for its chemical behavior. A critical distinction exists between the non-aromatic, non-planar dihydro-tetrazine precursor and the final aromatic, planar product.

From Dihydro-Precursor to Aromatic Ring: A Conformational Shift

X-ray crystallographic studies of various 1,4-dihydro-1,2,4,5-tetrazine derivatives consistently reveal a non-planar, six-membered ring.[1] This ring typically adopts a boat conformation.[7] This puckered geometry is a consequence of the sp³-hybridized nitrogen and carbon atoms within the ring, which minimizes torsional strain.

The final oxidation step is transformative. It involves the removal of two hydrogen atoms, leading to the formation of two additional double bonds within the ring. This converts the dihydro-tetrazine into a fully conjugated, aromatic system that adheres to Hückel's rule. The consequence of this aromatization is a dramatic conformational change: the ring flattens into a

planar geometry. This planarity maximizes the overlap of p-orbitals, allowing for efficient electron delocalization across the ring, which is the essence of aromaticity.



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Caption: Conformational change from the non-planar dihydro-precursor to the planar aromatic tetrazine.

Geometry of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

While a definitive single-crystal X-ray structure for the final product is not available in publicly accessible databases, its geometry can be confidently described based on computational studies (e.g., Density Functional Theory, DFT) and the known structures of similar aromatic tetrazines.[8][9]

The core 1,2,4,5-tetrazine ring is planar. The molecule possesses a high degree of symmetry (D₂h point group for the core ring). The two dimethyl carboxylate groups are attached to the C3 and C6 positions of the ring. Due to steric considerations and conjugation effects, these ester groups are expected to be nearly coplanar with the tetrazine ring to maximize electronic communication.

Caption: Annotated structure highlighting key geometric and electronic features.

Key Geometric Features (Predicted):

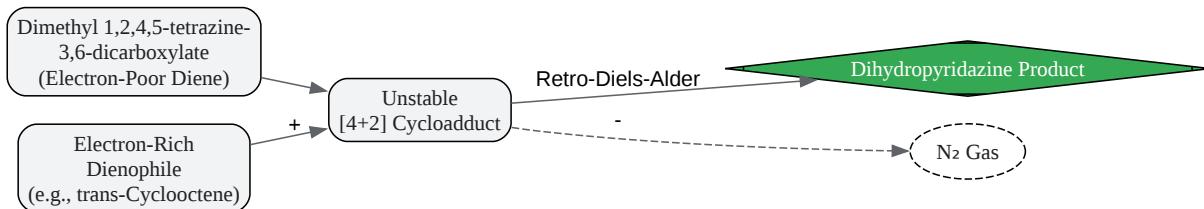
- Planar Tetrazine Ring: All six atoms of the tetrazine ring lie in the same plane.
- Symmetry: The molecule is symmetrical with a C_2 axis of rotation.
- Bond Angles: The internal C-N-N angles are expected to be around 116-118°, while the N-C-N angles will be larger, approximately 125-127°, accommodating the geometry of a six-membered aromatic ring with four nitrogen atoms.
- Ester Group Orientation: The C=O and O-CH₃ bonds of the ester groups will lie in or very close to the plane of the tetrazine ring to maximize conjugation and minimize steric hindrance.

Electronic Properties and Reactivity: The Basis of Utility

The molecular geometry and electronic structure are intrinsically linked. The planarity of the tetrazine ring, combined with the presence of four electronegative nitrogen atoms and two electron-withdrawing carboxylate groups, renders the system exceptionally electron-deficient.

This pronounced electron deficiency is the causal factor behind its utility in inverse electron demand Diels-Alder (iEDDA) reactions.^[4] In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. In an iEDDA reaction, this is reversed: the electron-poor diene (the tetrazine) reacts rapidly and specifically with an electron-rich dienophile (e.g., strained alkenes or alkynes).^[2]

The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder elimination of dinitrogen gas (N₂), which is a thermodynamically favorable process that drives the reaction to completion.



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Caption: General mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction.

This reaction is central to the field of bioorthogonal chemistry, where chemical reactions are designed to occur in living systems without interfering with native biological processes. The high speed, specificity, and biocompatibility of the tetrazine ligation make it a premier tool for applications such as:

- Live-cell imaging: Attaching fluorescent probes to specific biomolecules.
- Drug delivery: Linking therapeutic agents to targeting moieties like antibodies.
- Diagnostics: Developing novel probes for detecting disease biomarkers.

Conclusion

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a molecule whose profound utility is a direct consequence of its fundamental structure. The transition from a non-planar dihydro-precursor to a planar, aromatic, and highly electron-deficient final product creates a powerful reagent for organic synthesis and bioconjugation. Its predictable geometry and well-understood electronic properties allow researchers to harness its reactivity in iEDDA reactions with exceptional control and efficiency. This in-depth understanding of its structure-function relationship is essential for scientists and drug development professionals seeking to leverage this remarkable compound for the next generation of chemical and biomedical innovations.

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